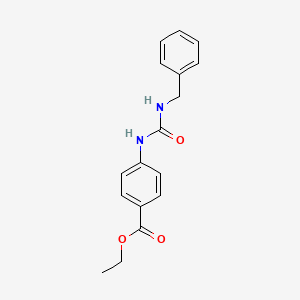

Ethyl 4-(benzylcarbamoylamino)benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 4-(benzylcarbamoylamino)benzoate is likely a derivative of benzocaine, a local anesthetic . Benzocaine, also known as ethyl p-aminobenzoate, is an anesthetic that acts as a blocker of nerve impulses and reduces the permeability of the neuronal membrane to sodium iodide .

Synthesis Analysis

While the specific synthesis process for Ethyl 4-(benzylcarbamoylamino)benzoate is not available, benzocaine derivatives are generally synthesized through electrophilic and nucleophilic reactions . For instance, the reaction between benzocaine and 1-cyanoacetyl-3,5-dimethylpyrazole yields ethyl 4-(2-cyanoacetamido)benzoate .Chemical Reactions Analysis

Benzocaine and its derivatives undergo various chemical reactions to form structures with antimicrobial, anti-inflammatory, and anticancer activities . These reactions result from the inhibition of acetylcholine esterase, cyclooxygenase, fatty acid transport protein, and human immunodeficiency virus .Applications De Recherche Scientifique

Electro-Optical Applications

Ethyl 4-amino benzoate, a compound similar to Ethyl 4-(benzylcarbamoylamino)benzoate, has been identified as a potential candidate for electro-optical applications . Scientists have reported the growth of a bulk size ethyl 4-amino benzoate crystal using a single zone transparent resistive furnace . The grown crystal possesses reasonably good transmittance over the visible spectrum, making it suitable for electro-optical applications .

Organic Light Emitting Diode (OLED) Applications

Ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate (EMAB), another compound similar to Ethyl 4-(benzylcarbamoylamino)benzoate, and its complexes with Pt2+, Pd2+, Ni2+, Ir3+, Rh3+, and Zn2+ have been theoretically studied for their OLED properties . Complexation with selected metal ions improves hole and electron transfer rates, enhancing the charge transport properties of the compound .

Organic Solar Cell (OSC) Applications

The same compound, EMAB, and its complexes have also been studied for their OSC properties . The energy gap of EMAB reduces significantly upon complexation, making these complexes good electron donors to (6,6)-phenyl-C61-butyric acid methyl ester (PCBM), a common electron acceptor in OSCs . The open circuit voltage of the compounds is good enough for practical usage in OSC applications .

Luminescence Properties

The luminescence properties of EMAB and its complexes have been enhanced through complexation . The UV-visible absorption spectra revealed absorption maxima well below 900 nm in all compounds, vital in the efficient functioning of solar cells .

Orientations Futures

While specific future directions for Ethyl 4-(benzylcarbamoylamino)benzoate are not available, research on benzocaine and its derivatives continues to be a promising field. For instance, benzocaine has been used as a precursor for the synthesis of promising derivatives with antimicrobial, anti-inflammatory, and anticancer activities .

Mécanisme D'action

Target of Action

Ethyl 4-(benzylcarbamoylamino)benzoate is a derivative of benzocaine , a local anesthetic that acts by preventing transmission of impulses along nerve fibers and at nerve endings . Therefore, the primary targets of Ethyl 4-(benzylcarbamoylamino)benzoate are likely to be similar, namely the sodium channels on nerve cells .

Mode of Action

The compound diffuses into nerve cells where it binds to sodium channels, preventing the channels from opening, and blocking the influx of sodium ions . Nerve cells unable to allow sodium into cells cannot depolarize and conduct nerve impulses .

Biochemical Pathways

Benzocaine derivatives have been associated with antimicrobial, anti-inflammatory, and anticancer activities, as a result of inhibition of acetylcholine esterase, cyclooxygenase, fatty acid transport protein, and human immunodeficiency virus .

Pharmacokinetics

Benzocaine, a structurally similar compound, has a low pka value (26) and solubility in aqueous conditions (04 mg/ml), which allows it to remain localized in wounds, providing long-term pain relief . These properties may also apply to Ethyl 4-(benzylcarbamoylamino)benzoate.

Result of Action

Benzocaine derivatives have shown promising features that could be correlated with their biological activities . For example, some bioactive modifications of benzocaine have been used for the treatment of neurodegenerative disorders such as Alzheimer’s, Parkinson’s disease, stroke, and as antitumor agents .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Ethyl 4-(benzylcarbamoylamino)benzoate. For example, higher initial concentration of the compound, stronger optical power, and lower pH could stimulate the formation of transformation products . .

Propriétés

IUPAC Name |

ethyl 4-(benzylcarbamoylamino)benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O3/c1-2-22-16(20)14-8-10-15(11-9-14)19-17(21)18-12-13-6-4-3-5-7-13/h3-11H,2,12H2,1H3,(H2,18,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWYJNVFPDNEYTI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)NCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Cyclopropyl-3-({1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one](/img/structure/B2827042.png)

![Methyl 3-({[4-(trifluoromethoxy)phenyl]amino}sulfonyl)thiophene-2-carboxylate](/img/structure/B2827043.png)

![5-((2,4-dichlorobenzyl)thio)-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2827044.png)

![1-(4-chlorobenzenesulfonyl)-N'-[(1E)-(4-phenoxyphenyl)methylidene]piperidine-4-carbohydrazide](/img/structure/B2827047.png)

![methyl 6-acetyl-2-(4-(N,N-diisobutylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2827051.png)

![5-[(4-methylbenzyl)sulfanyl]imidazo[1,2-c]thieno[3,2-e]pyrimidin-2(3H)-one](/img/structure/B2827054.png)

![2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfonyl-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2827055.png)

![5-((3-Methoxyphenyl)(4-phenylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2827062.png)

![N-[1-(prop-2-yn-1-yl)piperidin-4-yl]-N-(2,2,2-trifluoroethyl)methanesulfonamide](/img/structure/B2827063.png)